Acetic acid;2,2-dimethylpiperazine
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Overview
Description
Acetic acid;2,2-dimethylpiperazine is a chemical compound that combines the properties of acetic acid and 2,2-dimethylpiperazine Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell It is widely used in the production of vinegar and as a chemical reagent 2,2-Dimethylpiperazine is a derivative of piperazine, a heterocyclic organic compound with a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-dimethylpiperazine typically involves the reaction of acetic acid with 2,2-dimethylpiperazine under controlled conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of piperazine derivatives . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,2-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetic acid;2,2-dimethylpiperazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition, protein interactions, and cellular metabolism.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,2-dimethylpiperazine involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways . It may also interact with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;2,2-dimethylpiperazine include other piperazine derivatives such as:
- 1,4-Dimethylpiperazine
- 2,5-Dimethylpiperazine
- 1,2-Dimethylpiperazine
Uniqueness
This compound is unique due to the presence of both acetic acid and 2,2-dimethylpiperazine moieties, which confer distinct chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its potential use in various scientific fields make it a valuable compound for research and industrial applications.
Properties
CAS No. |
825644-92-6 |
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Molecular Formula |
C10H22N2O4 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
acetic acid;2,2-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2.2C2H4O2/c1-6(2)5-7-3-4-8-6;2*1-2(3)4/h7-8H,3-5H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
RZCIQWYXLNCFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC1(CNCCN1)C |
Origin of Product |
United States |
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